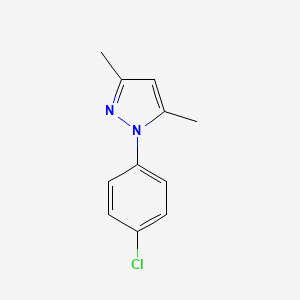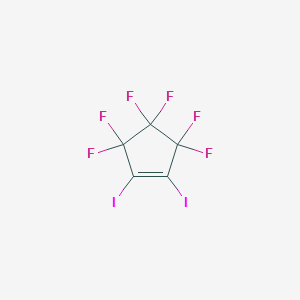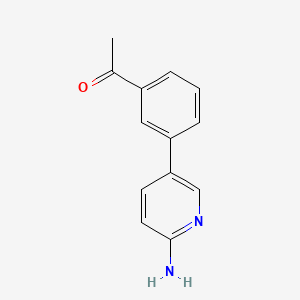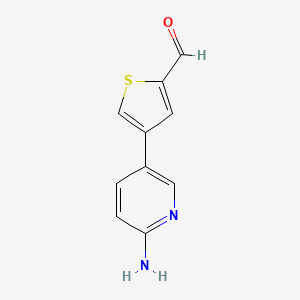
1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, a compound similar to the one , 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction . Another study reported the synthesis of highly functionalized thiazolidinone derivatives from various 4-phenyl-3-thio-semicarbazones .Molecular Structure Analysis
While specific molecular structure analysis for “1-(4-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole” was not found, studies on similar compounds provide insights. For example, a compound named 3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane was analyzed using crystal structure analysis, spectroscopic investigations, and DFT calculations .Wissenschaftliche Forschungsanwendungen
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, also known as pyraclostrobin, is a member of the strobilurin group of fungicides . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
Pyraclostrobin works by inhibiting mitochondrial respiration in the target organisms . This is achieved by blocking electron transfer within the respiratory chain, which in turn disrupts the production of adenosine triphosphate (ATP) . ATP is essential for a range of cellular processes, and its reduction leads to cellular death and ultimately organism mortality .
Biochemical Pathways
The disruption of ATP production affects several biochemical pathways within the target organisms. ATP is a crucial energy source for many cellular processes, including cell growth and replication. By inhibiting ATP production, pyraclostrobin effectively halts these processes, leading to the death of the parasite .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that the compound might be able to cross the blood–brain barrier .
Result of Action
The result of the action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole is the death of the target organisms. In vitro and in vivo studies have shown that this compound has potent antileishmanial and antimalarial activities . For example, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Action Environment
The action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, the compound is stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHYOVFLWECAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)


![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)


